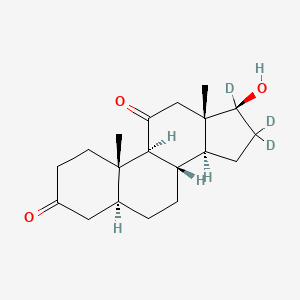![molecular formula C9H11NO B12359811 4-Methyl-4a,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one](/img/structure/B12359811.png)
4-Methyl-4a,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-ol is a heterocyclic compound with a unique bicyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and industry. The compound’s structure consists of a cyclopentane ring fused to a pyridine ring, with a hydroxyl group at the second position and a methyl group at the fourth position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-ol can be achieved through several methods. One common approach involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction typically proceeds under mild conditions with the use of a base such as triethylamine. The resulting product undergoes further transformations to yield the target compound.
Industrial Production Methods
Industrial production of 4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-ol often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like sodium borohydride.
Substitution: The hydroxyl group at the second position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Manganese triflate and tert-butyl hydroperoxide in water at 25°C.
Reduction: Sodium borohydride in ethanol.
Substitution: Various alkylating agents such as benzyl chloride and 1,2-dibromoethane.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-ol has several scientific research applications:
作用机制
The mechanism of action of 4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-ol involves its interaction with specific molecular targets and pathways. For instance, as a corrosion inhibitor, the compound adsorbs onto the metal surface, forming a protective layer that prevents corrosion. This adsorption involves both physisorption and chemisorption processes, where the compound forms coordinate bonds with the metal surface .
相似化合物的比较
4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-ol can be compared with other similar compounds such as:
6,7-Dihydro-5H-cyclopenta[b]pyridine: Lacks the hydroxyl and methyl groups, resulting in different chemical properties and reactivity.
2,3-Cyclopentenopyridine: Another bicyclic compound with a different substitution pattern, leading to distinct biological activities.
The uniqueness of 4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-ol lies in its specific substitution pattern, which imparts unique chemical and biological properties.
属性
分子式 |
C9H11NO |
|---|---|
分子量 |
149.19 g/mol |
IUPAC 名称 |
4-methyl-4a,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one |
InChI |
InChI=1S/C9H11NO/c1-6-5-9(11)10-8-4-2-3-7(6)8/h5,7H,2-4H2,1H3 |
InChI 键 |
YMSGBRYPOPJGQU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)N=C2C1CCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,4R)-2-azabicyclo[2.2.2]octan-6-ol hydrochloride](/img/structure/B12359737.png)
![15,30-Dichloro-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(30),2,4(13),6,8,10,14,16,18,21,23,25,28-tridecaene-5,12,20,27-tetrone](/img/structure/B12359740.png)
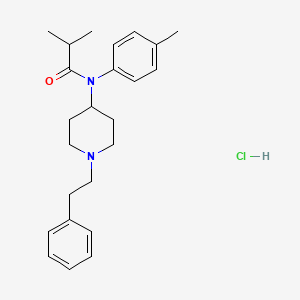

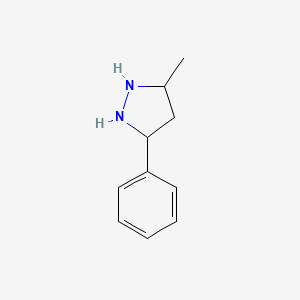

![2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile;butanedioic acid](/img/structure/B12359757.png)

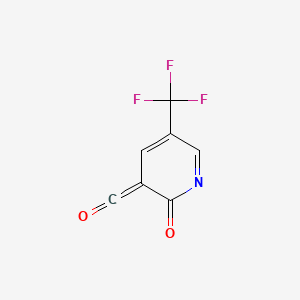
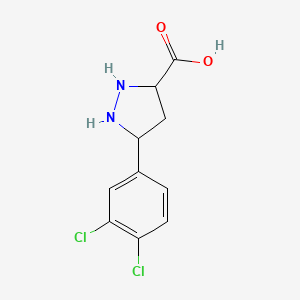

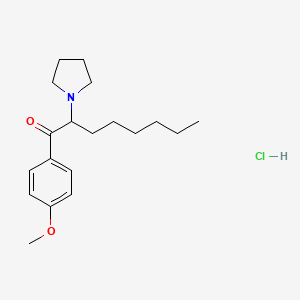
![ethyl 7-oxo-6H-thieno[3,2-b]pyridine-6-carboxylate](/img/structure/B12359806.png)
